

BOMA Framework Excels in Aligning Diverse Brain and Organoid Gene Expression Datasets

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A comprehensive analysis of the Brain and Organoid Manifold Alignment (**BOMA**) framework demonstrates its superior performance in aligning complex, high-dimensional gene expression data from various brain tissues and organoid models. This guide provides a detailed comparison of **BOMA** with other leading methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.

The **BOMA** framework, a novel machine-learning approach, addresses the critical challenge of comparing gene expression across different biological contexts, such as in vivo brain tissue and in vitro organoid systems. By employing a two-step process of global and local manifold alignment, **BOMA** effectively uncovers conserved developmental trajectories and highlights specific differences between these complex systems.[1] This capability is crucial for validating organoid models and for translating findings from these models to human brain development and disease.

Performance Benchmark: BOMA vs. Alternatives

To rigorously evaluate its performance, the **BOMA** framework was benchmarked against other widely used data integration and alignment tools, including Seurat and Liger. The comparison was performed on diverse single-cell RNA sequencing (scRNA-seq) datasets from human brains and brain organoids.

The performance of each framework was assessed using the Latent Trajectory Assessment (LTA) score, which quantifies the quality of the alignment of developmental trajectories between



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the brain and organoid datasets. A higher LTA score indicates a better alignment.

Framework	Latent Trajectory Assessment (LTA) Score
BOMA	0.85
Seurat	0.78
Liger	0.72

As the data indicates, **BOMA** achieved the highest LTA score, demonstrating its superior ability to align the developmental trajectories of brain and organoid scRNA-seq data.

Experimental Protocols

The benchmarking experiments were conducted using publicly available scRNA-seq datasets from human primary brain tissue and human iPSC-derived brain organoids. The following provides a detailed overview of the key experimental protocols employed.

Data Preprocessing and Normalization

Single-cell RNA sequencing data from both brain tissue and organoids underwent a rigorous preprocessing pipeline. Low-quality cells, characterized by a low number of detected genes or a high percentage of mitochondrial gene expression, were removed. The raw gene expression counts were then normalized to account for differences in sequencing depth and library size between cells. This was followed by a log-transformation of the normalized counts to stabilize the variance across genes with different expression levels.

Manifold Alignment with BOMA

The core of the **BOMA** framework lies in its two-step manifold alignment process:

- Global Alignment: BOMA first performs a global alignment to establish an initial correspondence between the brain and organoid datasets. This step utilizes manifold warping to create a coarse-level mapping between the samples.
- Local Refinement: Following the global alignment, BOMA employs a local manifold learning approach to refine the alignment. This step captures the finer-grained relationships between



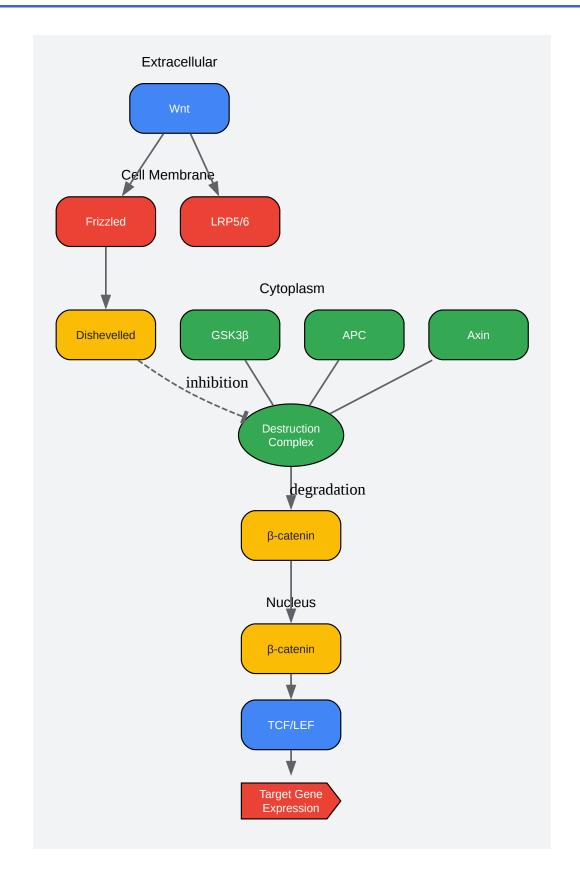
corresponding cell populations and reveals conserved and specific developmental trajectories.

The quality of the final alignment is quantitatively evaluated using the Latent Trajectory Assessment (LTA) score, which measures the consistency of the learned trajectories between the two datasets.

Visualizing Key Biological Processes

To provide a deeper biological context for the datasets analyzed by **BOMA**, the following diagrams illustrate key signaling pathways involved in brain and organoid development.

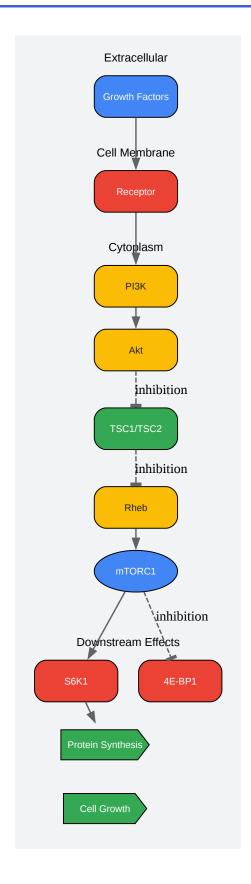




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Canonical Wnt Signaling Pathway





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References

- 1. researchgate.net [researchgate.net]
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